Desmethyl Naproxen-d3

Overview

Description

Desmethyl Naproxen-d3 is a deuterium-labeled derivative of Desmethyl Naproxen, which is a metabolite of the anti-inflammatory agent Naproxen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Naproxen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Naproxen-d3 can be synthesized by demethylating Naproxen-d3 using specific demethylating reagents. One common method involves reacting Naproxen-d3 with demethylating agents under controlled conditions to obtain racemic O-Desmethyl Naproxen-d3 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Desmethyl Naproxen-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Desmethyl Naproxen-d3 is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Researchers use it to investigate the metabolic pathways of Naproxen and its derivatives.

Medicine: It aids in understanding the pharmacokinetics and pharmacodynamics of Naproxen, contributing to drug development and safety assessments.

Industry: The compound is used in quality control and analytical testing to ensure the consistency and efficacy of Naproxen-containing products

Mechanism of Action

Desmethyl Naproxen-d3 exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), similar to Naproxen. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling allows for precise tracking and analysis of the compound’s metabolic fate in biological systems.

Comparison with Similar Compounds

Naproxen: The parent compound, widely used as a nonsteroidal anti-inflammatory drug (NSAID).

Desmethyl Naproxen: The non-deuterated form of Desmethyl Naproxen-d3.

Metamizole (Dipyrone): Another NSAID with a different mechanism of action.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling distinguishes it from its non-deuterated counterparts and other NSAIDs, making it a valuable tool in pharmacokinetic and pharmacodynamic research .

Biological Activity

Desmethyl Naproxen-d3 (DM-NAP) is a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen, which is widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of DM-NAP is essential for elucidating its pharmacological effects and potential therapeutic applications, particularly in relation to its immune-modulating capabilities and metabolic pathways.

DM-NAP is primarily formed through the O-demethylation of naproxen, a process facilitated by cytochrome P450 enzymes. This metabolite undergoes further phase II metabolism, resulting in various conjugates, including glucuronides and sulfates, which are predominantly excreted in urine . The biological activity of DM-NAP is closely linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the biosynthesis of prostaglandins—key mediators of inflammation and pain.

Biological Activity and Immune Response

Recent studies have highlighted the immune-modulating effects of DM-NAP. In vitro experiments demonstrated that CD4+ and CD8+ T-cells from patients with drug-induced liver injury (DILI) proliferated and secreted cytokines such as IFN-γ and IL-22 upon exposure to DM-NAP. This response was HLA-DQ-restricted and dependent on antigen-presenting cells (APCs) . Notably, no similar activation was observed with naproxen or its glucuronide conjugates, suggesting that DM-NAP may have unique immunogenic properties.

Table 1: Immune Response to DM-NAP

| Patient Group | Proliferation (Stimulation Index) | IFN-γ Secretion | Notes |

|---|---|---|---|

| DILI Patient 1 | 2.0 | Detected | Weak response at high concentrations |

| DILI Patient 2 | <1.5 | Not detected | Low response overall |

| DILI Patient 3 | <1.5 | Not detected | Consistent with controls |

| Healthy Controls | <1.5 | Not detected | No response |

Clinical Implications

The immune-mediated response associated with DM-NAP has significant clinical implications, particularly concerning NSAID-induced adverse effects such as liver injury. The activation of T-cells suggests that DM-NAP may contribute to the pathogenesis of DILI through an immune-mediated mechanism rather than direct toxicity . This understanding can inform the development of safer NSAID formulations or alternative therapies that minimize immune-related side effects.

Case Studies

Several case studies have documented instances of DILI associated with naproxen use, emphasizing the need for careful monitoring in patients receiving NSAIDs. One study reported a patient who developed acute liver failure after prolonged exposure to naproxen, with subsequent analysis revealing significant T-cell infiltration in liver tissue . Such findings underscore the importance of understanding individual responses to NSAIDs like DM-NAP.

Research Findings

Research indicates that while DM-NAP shares some pharmacological properties with its parent compound, it exhibits distinct biological activities that warrant further investigation. For instance, studies have shown varying degrees of metabolic activity among different sulfotransferase isoforms when interacting with DM-NAP, indicating complex metabolic pathways that may influence its efficacy and safety profile .

Properties

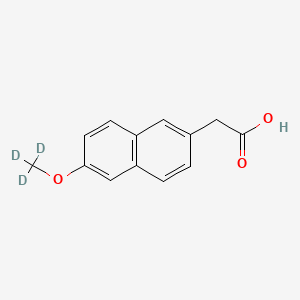

IUPAC Name |

2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJFLPMVEFKEPL-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.